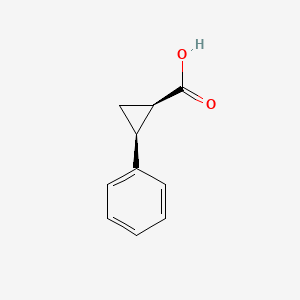
2-chloro-4-nitro-5-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-nitro-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. It is characterized by the presence of a chlorine atom, a nitro group, and a trifluoromethyl group attached to a pyridine ring. This compound is known for its high chemical stability and solubility, making it a valuable intermediate in various chemical syntheses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with nitric acid under controlled conditions to introduce the nitro group . Another method involves the chlorination of 4-nitro-5-(trifluoromethyl)pyridine using chlorine gas .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve the desired product quality .
化学反应分析
Types of Reactions
2-chloro-4-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are typical for reducing the nitro group.
Major Products
科学研究应用
2-chloro-4-nitro-5-(trifluoromethyl)pyridine has several applications in scientific research:
作用机制
The mechanism of action of 2-chloro-4-nitro-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance binding affinity and specificity . The exact pathways involved vary depending on the specific biological context and target .
相似化合物的比较
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitro-5-(trifluoromethyl)pyridine: Lacks the chlorine atom, which affects its reactivity and applications.
2-chloro-4-nitropyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness
2-chloro-4-nitro-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer high chemical stability and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and binding affinity in biological systems, making it a valuable compound for various applications .
属性
CAS 编号 |
1807167-88-9 |
|---|---|
分子式 |
C6H2ClF3N2O2 |
分子量 |
226.5 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



